![molecular formula C6H5N3 B015780 5H-pyrrolo[2,3-d]pyrimidine CAS No. 18549-65-0](/img/structure/B15780.png)

5H-pyrrolo[2,3-d]pyrimidine

説明

5H-pyrrolo[2,3-d]pyrimidine is a purine analog that inhibits the growth of bacteria by binding to the enzyme DNA gyrase . It has been shown to be effective against staphylococcus and Mycobacterium tuberculosis .

Synthesis Analysis

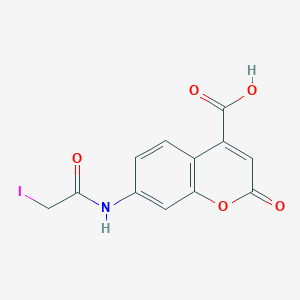

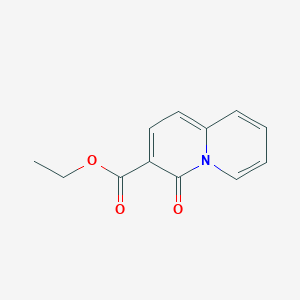

The synthesis of 5H-pyrrolo[2,3-d]pyrimidine has been accomplished through methylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methyl iodide and reaction of this 7-methyl product with the appropriate amine in a Parr bomb at elevated temperatures .

Molecular Structure Analysis

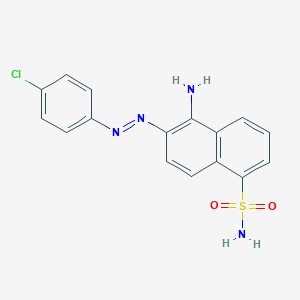

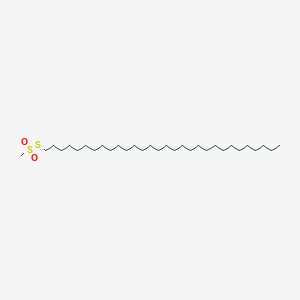

5H-Pyrrolo[2,3-d]pyrimidine is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring . The molecular formula of 5H-Pyrrolo[2,3-d]pyrimidine is C6H5N3 .

Chemical Reactions Analysis

Pyrrolo[2,3-d]pyrimidines have been used in the synthesis of various compounds. For instance, palladium-catalyzed cross-coupling of 4-iodo-6-methoxy-5-nitropyrimidine and trimethyl (tributylstannylethynyl)silane to form the corresponding 4-trimethylsilylethynylpyrimidine and subsequent construction of an annellated pyrrolo ring provides an efficient route to the pyrrolo[2,3-d]pyrimidine system .

Physical And Chemical Properties Analysis

The average mass of 5H-Pyrrolo[2,3-d]pyrimidine is 119.124 Da, and its monoisotopic mass is 119.048347 Da .

科学的研究の応用

Application in Cancer Therapy

Field

Pharmaceuticals and Medicinal Chemistry

Summary of the Application

7-Deazapurine derivatives have been synthesized and studied for their potential as multi-targeted kinase inhibitors and apoptosis inducers . These compounds are being developed as more potent and effective targeted kinase inhibitors (TKIs), which are a type of anticancer drug .

Methods of Application

The compounds were synthesized in three steps, resulting in a series of halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’ . These compounds were then tested against four different cancer cell lines .

Results or Outcomes

Among the synthesized compounds, compound 5k emerged as the most potent inhibitor, exhibiting significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes . It was found to induce cell cycle arrest and apoptosis in HepG2 cells .

Application in Anti-Inflammatory Activities

Summary of the Application

Pyrrolo[2,3-d]pyrimidines, including 7-Deazapurine, have been studied for their anti-inflammatory effects . They have been found to inhibit the expression and activities of certain vital inflammatory mediators .

Methods of Application

Various methods for the synthesis of pyrimidines have been described, and their anti-inflammatory effects have been attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .

Results or Outcomes

Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Application in Protein Kinase Inhibition

Summary of the Application

A series of 7-deazapurine incorporating isatin hybrid compounds was designed and successfully synthesized . These compounds were studied for their potential as protein kinase inhibitors .

Methods of Application

The compounds were synthesized and then tested against four different cancer cell lines .

Results or Outcomes

Among the synthesized compounds, compound 5 demonstrated a very potent cytotoxic effect compared to the reference anticancer drug against four cancer cell lines .

Application in STING Receptor Agonists

Field

Summary of the Application

7-Deazapurine cyclic dinucleotide analogues have been synthesized and studied for their potential as STING receptor agonists .

Methods of Application

The compounds were synthesized and then tested for their affinity to human STING .

Results or Outcomes

Eight of the synthesized CDNs showed better activity than 2′3′-cGAMP, the natural ligand of STING .

Application in Sanger Dideoxy DNA-Sequencing

Field

Summary of the Application

7-Deazapurine nucleosides have been used in the Sanger dideoxy DNA-sequencing .

Methods of Application

The 7-deazapurine nucleosides are incorporated into the DNA sequence during the sequencing process .

Results or Outcomes

The use of 7-deazapurine nucleosides in Sanger sequencing has been reported, but specific results or outcomes are not mentioned in the available resources .

Application in α-Amylase Inhibition

Summary of the Application

Pyrrolo[2,3-d]pyrimidine-based analogues were designed, synthesized, and evaluated for their ability to inhibit the α-amylase enzyme in order to treat diabetes .

Methods of Application

The compounds were synthesized and then tested for their inhibitory activity against the α-amylase enzyme .

Results or Outcomes

In vitro antidiabetic analysis demonstrated excellent antidiabetic action for compounds 5b, 6c, 7a, and 7b, with IC50 values in the 0.252–0.281 mM range .

Application in Antimicrobial Activities

Summary of the Application

Pyrrolopyrazine derivatives, including 5H-pyrrolo[2,3-b]pyrazine, have been studied for their antimicrobial effects . They have been found to inhibit the growth of various bacteria and fungi .

Methods of Application

Various methods for the synthesis of pyrrolopyrazine derivatives have been described, and their antimicrobial effects have been attributed to their inhibitory response against the growth of various bacteria and fungi .

Results or Outcomes

Literature studies reveal that a large number of pyrrolopyrazine derivatives exhibit potent antimicrobial effects . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrrolopyrazine analogs possessing enhanced antimicrobial activities with minimum toxicity .

Application in Antiviral Activities

Summary of the Application

Pyrrolopyrazine derivatives, including 5H-pyrrolo[2,3-b]pyrazine, have been studied for their antiviral effects . They have been found to inhibit the replication of various viruses .

Methods of Application

Various methods for the synthesis of pyrrolopyrazine derivatives have been described, and their antiviral effects have been attributed to their inhibitory response against the replication of various viruses .

Results or Outcomes

Literature studies reveal that a large number of pyrrolopyrazine derivatives exhibit potent antiviral effects . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrrolopyrazine analogs possessing enhanced antiviral activities with minimum toxicity .

Application in Antitumor Activities

Summary of the Application

Novel thiazolopyrimidine derivatives, including 7-deazapurine, have been studied for their antitumor effects . They have been found to induce cell death by apoptosis as they inhibit the CDK enzyme .

Methods of Application

The compounds were synthesized and then tested against human cancer cell lines and primary CLL cells .

Results or Outcomes

Among the synthesized compounds, compound 16 displayed excellent anticancer activity against the cell lines .

Application in Antidiabetic Activities

Summary of the Application

Pyrrolo[3,4-c]pyridine derivatives, including 7-deazapurine, have been studied for their antidiabetic effects . They have been found to reduce blood glucose levels .

Methods of Application

The compounds were synthesized and then tested for their ability to reduce blood glucose levels .

Results or Outcomes

The compounds were found to be effective in reducing blood glucose levels, suggesting potential applications in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

Safety And Hazards

特性

IUPAC Name |

5H-pyrrolo[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c1-2-8-6-5(1)3-7-4-9-6/h2-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUTIPMCDNFPBQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=NC2=NC=NC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70400013 | |

| Record name | 5H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5H-pyrrolo[2,3-d]pyrimidine | |

CAS RN |

18549-65-0 | |

| Record name | 5H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

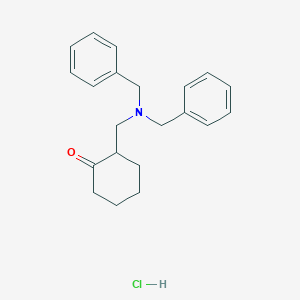

![2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline](/img/structure/B15701.png)